molecular formula C17H13F3N2O3S2 B2535922 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034246-28-9

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2535922
CAS No.: 2034246-28-9
M. Wt: 414.42
InChI Key: DQLVCRPZJADDGK-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyridine-thiophene hybrid scaffold and a trifluoromethoxy-substituted benzene ring. Its structure combines electron-deficient aromatic systems (pyridine and trifluoromethoxy groups) with the sulfur-containing thiophene moiety, which may enhance π-π stacking interactions and metabolic stability.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-13-5-7-14(8-6-13)27(23,24)22-11-12-3-1-9-21-16(12)15-4-2-10-26-15/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLVCRPZJADDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by research findings and data tables.

Compound Structure and Synthesis

The compound can be described by the following IUPAC name: this compound. Its molecular formula is C15H13F3N2O2S, and it features a sulfonamide group, a trifluoromethoxy group, and a thiophene-pyridine moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiophene-pyridine intermediate : This can be achieved through coupling reactions.
  • Introduction of the trifluoromethoxy group : This is often done using fluorination reagents under controlled conditions.
  • Final assembly : The sulfonamide moiety is introduced to complete the compound.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

Antiviral Activity

Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this sulfonamide. For instance, compounds with similar structures have shown efficacy against viral targets such as HCV NS5B polymerase with IC50 values in the low micromolar range (e.g., 0.26 μM) .

Antimicrobial Properties

The compound's sulfonamide group suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. In vitro assays have demonstrated that related compounds exhibit significant antibacterial activity against various strains of bacteria, including resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented extensively. For example, derivatives containing pyridine and thiophene rings have shown inhibition of COX enzymes, which are critical in inflammatory pathways . The IC50 values for these compounds often range from 44.81 to 55.65 μg/mL in COX-2 inhibition assays.

Study 1: Antiviral Efficacy

In a controlled study, a derivative of this compound was tested against HCV in cell cultures. Results indicated an EC50 of approximately 31.9 μM, demonstrating significant antiviral activity compared to standard antiviral agents .

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial efficacy .

Data Tables

Biological Activity IC50/EC50 Values Reference
Antiviral (HCV NS5B)31.9 μM
Antibacterial (S. aureus)32 μg/mL
COX-2 Inhibition44.81 μg/mL

Scientific Research Applications

Compound Overview

  • IUPAC Name : N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
  • Molecular Formula : C17H13F3N2O3S2
  • Molecular Weight : 414.42 g/mol

Research indicates that N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibits several promising biological activities:

Antiviral Activity

Recent studies have highlighted its potential against viral targets, particularly Hepatitis C Virus (HCV). For instance:

  • A derivative of this compound demonstrated an EC50 of approximately 31.9 μM against HCV in cell cultures, indicating significant antiviral activity compared to standard agents .

Antimicrobial Properties

The sulfonamide group suggests considerable antimicrobial activity:

  • In vitro assays revealed that related compounds exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against both Staphylococcus aureus and Escherichia coli, highlighting its efficacy against resistant bacterial strains .

Anti-inflammatory Effects

Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways:

  • The IC50 values for these compounds in COX-2 inhibition assays often range from 44.81 to 55.65 μg/mL, suggesting a strong anti-inflammatory potential .

Study 1: Antiviral Efficacy

A controlled study evaluated the antiviral efficacy of a derivative of this compound against HCV. The results indicated significant antiviral activity, supporting its potential as a therapeutic agent for viral infections.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of the compound against various bacterial strains. The findings confirmed its effectiveness in inhibiting bacterial growth, particularly in resistant strains, emphasizing its potential use in treating bacterial infections.

Data Tables

Comparison with Similar Compounds

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 2192745-60-9)

  • Key Differences : The pyridine ring is substituted at the 5-position with a 2-oxopyrrolidinyl group instead of a thiophen-2-yl group at the 2-position.
  • Implications : The 2-oxopyrrolidinyl group introduces a lactam ring, which may enhance hydrogen-bonding capacity compared to the thiophene’s hydrophobic character. This could alter target binding affinity or solubility .

N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide

  • Key Differences : The pyridine ring is heavily substituted with benzyloxy and methyl groups, and the benzene ring bears a trifluoromethyl group instead of trifluoromethoxy.
  • Benzyloxy and methyl groups may sterically hinder interactions with biological targets .

Variations in the Sulfonamide Side Chain

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1903360-89-3)

  • Key Differences : An ethyl linker replaces the methyl group, and the pyridine ring is substituted with methoxy and methyl groups.
  • The 2-oxopyridinone moiety introduces additional hydrogen-bonding sites .

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide

  • Key Differences: The pyridine is substituted with an anilino group, and the benzene ring lacks fluorine substituents.
  • Implications : The absence of fluorine reduces electron-withdrawing effects, which may decrease metabolic stability compared to the trifluoromethoxy-containing compound .

Substituent Effects on Physicochemical Properties

Compound Key Substituents Notable Features
Target Compound 2-(thiophen-2-yl)pyridine, trifluoromethoxy Thiophene enhances hydrophobicity; trifluoromethoxy improves metabolic stability
N-(5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl analog 5-(2-oxopyrrolidin-1-yl)pyridine Lactam ring increases polarity and H-bonding capacity
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide Benzyloxy, trifluoromethyl Higher steric bulk and stronger electron-withdrawing effects
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide Ethyl linker, 2-oxopyridinone Increased flexibility and additional H-bonding sites

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can yield be improved?

  • Methodological Answer : A multi-step approach is typically employed. First, synthesize the pyridine-thiophene core via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to link thiophene and pyridine moieties. Next, introduce the sulfonamide group via nucleophilic substitution using 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization may involve:

  • Purification via column chromatography with gradient elution (hexane/ethyl acetate).
  • Monitoring reaction progress using LC-MS to identify intermediates.
  • Temperature control (e.g., 0–5°C during sulfonylation to minimize side reactions) .

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm aromatic proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyridine protons at δ 8.1–8.4 ppm).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) with <2 ppm mass error.
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for target engagement using:

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or sulfotransferases (common targets for sulfonamide derivatives).
  • Cellular viability assays : Test in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols.
  • Binding studies : Utilize surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for receptors .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence metabolic stability and target binding?

  • Methodological Answer : The trifluoromethoxy (–OCF₃) group enhances:

  • Lipophilicity : Measured via logP values (e.g., using shake-flask or chromatographic methods), improving membrane permeability.
  • Metabolic resistance : Assessed via liver microsome assays (e.g., human/rat microsomes with NADPH cofactors) to quantify half-life (t₁/₂).
  • Target interactions : Molecular docking (e.g., AutoDock Vina) reveals hydrophobic interactions with binding pockets, validated by mutagenesis studies .

Q. What in vivo models are appropriate for studying antitumor efficacy, and how should dosing be optimized?

  • Methodological Answer :

  • Xenograft models : Implant human cancer cells (e.g., HCT-116 colorectal) into immunodeficient mice. Administer compound intraperitoneally (5–20 mg/kg, 3× weekly).
  • Pharmacokinetics (PK) : Measure plasma concentrations via LC-MS/MS to calculate AUC, Cₘₐₓ, and t₁/₂. Adjust dosing based on bioavailability.
  • Toxicity endpoints : Monitor body weight, organ histopathology, and serum biomarkers (ALT, creatinine) .

Q. How can contradictory data on sulfonamide bioactivity across studies be resolved?

  • Methodological Answer : Conduct systematic analysis:

  • Assay standardization : Compare protocols (e.g., ATP concentrations in kinase assays).
  • Structural analogs : Test derivatives to isolate the impact of substituents (e.g., replacing –OCF₃ with –OCH₃).
  • Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in SAR .

Q. What computational methods predict off-target effects or toxicity risks?

  • Methodological Answer :

  • Chemoproteomics : Use affinity-based probes to map interactomes in cell lysates.
  • ToxCast/Tox21 data : Screen for endocrine disruption or hepatotoxicity via high-throughput in vitro assays.
  • QSAR models : Train algorithms on datasets (e.g., LD₅₀ values) to flag structural alerts .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous buffers be addressed during formulation?

  • Methodological Answer :

  • Co-solvents : Use DMSO/PEG 400 mixtures (<10% v/v) for in vitro studies.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for pH-dependent release .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., sulfotransferase SULT1A1).
  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment via RNA-seq or SILAC.
  • Inhibitor rescue experiments : Co-administer known pathway inhibitors (e.g., MAPK/ERK inhibitors) to confirm on-target effects .

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